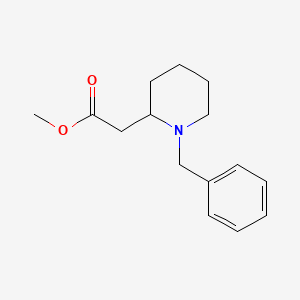

Methyl 1-benzyl-2-piperidineacetate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(1-benzylpiperidin-2-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO2/c1-18-15(17)11-14-9-5-6-10-16(14)12-13-7-3-2-4-8-13/h2-4,7-8,14H,5-6,9-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMACJDSFVJXSTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1CCCCN1CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60615977 | |

| Record name | Methyl (1-benzylpiperidin-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60615977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

247259-32-1 | |

| Record name | Methyl (1-benzylpiperidin-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60615977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of Methyl 1 Benzyl 2 Piperidineacetate

Established Synthetic Routes for Methyl 1-benzyl-2-piperidineacetate

Palladium-Catalyzed Cyclization and Coupling Reactions for Piperidine (B6355638) Scaffold Formation

Palladium-catalyzed reactions have become indispensable in organic synthesis for their ability to form a wide range of chemical bonds under relatively mild conditions. The synthesis of substituted piperidines, including the scaffold of this compound, can be achieved through palladium(II)-catalyzed reductive coupling of N-tosyl-tethered alkynones. thieme-connect.com This process is initiated by the hydropalladation of the alkyne, followed by an intramolecular addition to the carbonyl group, ultimately yielding the functionalized piperidine. thieme-connect.com The substituent on the alkyne plays a critical role in the success of this reaction. While this method provides a convenient route to substituted piperidines, attempts to develop an asymmetric version of this reductive cyclization using chiral ligands such as (S,S)-bdpp or (R)-binap have shown poor results.

Another palladium-catalyzed approach involves the C-H functionalization of piperidines. By employing specialized chiral dirhodium catalysts, it is possible to introduce substituents at the C2 position of the piperidine ring. For instance, the functionalization of N-Boc-piperidine can be catalyzed by Rh₂(R-TCPTAD)₄, while N-brosyl-piperidine functionalization is effectively catalyzed by Rh₂(R-TPPTTL)₄ to generate 2-substituted analogues. nih.govresearchgate.net

| Catalyst | Substrate | Product | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee) | Yield |

| Rh₂(R-TCPTAD)₄ | N-Boc-piperidine | 2-substituted piperidine | 11:1 | 93% | 83% |

| Rh₂(R-TPPTTL)₄ | N-Bs-piperidine | 2-substituted piperidine | >30:1 | 77% | 76% |

Table 1: Palladium-Catalyzed C2 Functionalization of Piperidines nih.govresearchgate.net

Dieckmann Condensation Strategies in Piperidine Ring Synthesis

The Dieckmann condensation, an intramolecular Claisen condensation, is a classical and effective method for the formation of cyclic β-keto esters, which are valuable intermediates in the synthesis of various heterocyclic systems, including piperidines. dtic.milucl.ac.uk This reaction involves the base-catalyzed intramolecular cyclization of a diester to form a five- or six-membered ring. ucl.ac.uk

In the context of piperidine synthesis, the Dieckmann condensation can be utilized to construct the core ring structure. A general route involves the coupling of β-amino esters with monomethyl malonate to form amidodiesters. core.ac.uk These amidodiesters then undergo Dieckmann cyclization upon treatment with a base like sodium methoxide (B1231860) in methanol (B129727) to yield keto esters. core.ac.uk Subsequent hydrolysis and decarboxylation afford the desired piperidine-2,4-diones. core.ac.uk This strategy is versatile and allows for the preparation of piperidines with various substituents at the 3-, 5-, and 6-positions. core.ac.uk For instance, the synthesis of 1-benzyl-4-piperidone can be achieved from benzylamine (B48309) and methyl acrylate (B77674) through a sequence of 1,4-addition, Dieckmann condensation, and hydrolysis/decarboxylation, with a reported yield of 78.4%. chemicalbook.com

| Starting Materials | Key Reaction Steps | Product | Yield |

| Benzylamine, Methyl Acrylate | 1,4-addition, Dieckmann condensation, Hydrolysis, Decarboxylation | 1-Benzyl-4-piperidone | 78.4% |

| β-keto esters, Ammonium (B1175870) acetate (B1210297), Monomethyl malonate | Formation of β-amino esters, Coupling, Dieckmann cyclization, Hydrolysis, Decarboxylation | Substituted piperidine-2,4-diones | - |

Table 2: Piperidine Synthesis via Dieckmann Condensation core.ac.ukchemicalbook.com

Double Aza-Michael Reaction Pathways and Subsequent Oxidations

The aza-Michael addition, the conjugate addition of a nitrogen nucleophile to an electron-deficient alkene, is a powerful tool for the formation of C-N bonds and the construction of nitrogen-containing heterocycles. ntu.edu.sgresearchgate.net The double aza-Michael reaction, in particular, offers an efficient pathway to piperidine rings. ntu.edu.sg This reaction can be employed in an intramolecular fashion, where a suitable precursor containing two Michael acceptors undergoes cyclization upon reaction with an amine. ntu.edu.sg

The stereochemical outcome of the double aza-Michael addition is a key consideration, and studies have been conducted to understand the factors influencing the formation of 2,6-disubstituted piperidines. ntu.edu.sg Furthermore, the intramolecular aza-Michael reaction (IMAMR) has been utilized in organocatalytic enantioselective syntheses to produce protected 2,5- and 2,5,5-substituted piperidines in good yields. mdpi.com For example, the combination of a quinoline (B57606) organocatalyst and trifluoroacetic acid as a co-catalyst has proven effective in this regard. mdpi.com Following the formation of the piperidine ring via the aza-Michael reaction, subsequent oxidation steps can be employed to introduce further functionality if required.

Stereoselective Synthesis Approaches for Enantiopure this compound

The development of stereoselective methods for the synthesis of enantiomerically pure piperidine derivatives is of paramount importance, as the biological activity of chiral molecules often resides in a single enantiomer.

Phase-transfer catalysis (PTC) is a valuable technique in organic synthesis that facilitates reactions between reactants located in different immiscible phases. youtube.comyoutube.com In the realm of asymmetric synthesis, chiral phase-transfer catalysts, particularly those derived from Cinchona alkaloids, have been successfully employed to achieve high levels of stereocontrol. rsc.orgnih.gov These catalysts operate by forming a chiral ion pair with a prochiral nucleophile, which then reacts with an electrophile in an enantioselective manner. nih.gov This methodology has been applied to a variety of asymmetric transformations, including α-functionalization reactions of prochiral nucleophiles. nih.gov The operational simplicity and mild reaction conditions of PTC make it an attractive strategy for the industrial-scale synthesis of chiral compounds. rsc.org

When a stereoselective synthesis is not feasible or provides insufficient enantiomeric purity, the resolution of a racemic mixture is a common alternative. libretexts.orglibretexts.org A racemic mixture is a 50:50 mixture of two enantiomers and is optically inactive. libretexts.orglibretexts.org Resolution involves separating these enantiomers. libretexts.orglibretexts.org Since enantiomers have identical physical properties, direct separation is challenging. libretexts.orglibretexts.org The most common strategy involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent to form a mixture of diastereomers. libretexts.orglibretexts.org Diastereomers have different physical properties and can be separated by techniques such as crystallization. libretexts.orglibretexts.orgpressbooks.pub

For a racemic amine like a precursor to this compound, a chiral acid such as (+)-tartaric acid, (-)-malic acid, or (+)-camphor-10-sulfonic acid can be used as the resolving agent. libretexts.org The resulting diastereomeric salts can be separated, and subsequent treatment with a base regenerates the pure enantiomeric amine. libretexts.org Kinetic resolution, where one enantiomer reacts faster with a chiral reagent, is another technique that can be employed. msu.edu Additionally, enzymatic resolutions, for instance using lipases to selectively hydrolyze one enantiomer of an ester, offer a highly specific method for separating enantiomers. msu.edu

Chiral Pool-Derived Synthetic Routes

The synthesis of enantiomerically pure compounds from readily available chiral starting materials, a strategy known as the chiral pool approach, is a powerful tool in organic chemistry. nih.gov For the preparation of chiral this compound, natural α-amino acids serve as excellent precursors.

A reported methodology involves the use of chiral α-amino esters, which react with a chiral epoxyaziridine in the presence of a Lewis acid catalyst like ytterbium triflate. core.ac.ukresearchgate.net This reaction proceeds through a sequential opening of the epoxide and aziridine (B145994) rings by the amino group of the α-amino ester, leading to the formation of enantiopure trisubstituted piperidines with complete chemo- and regioselectivity. core.ac.uk By selecting an amino ester with the appropriate side chain that can be converted to an acetate group, this method provides a viable route to the target molecule.

For instance, starting with a derivative of a natural α-amino acid, a multi-step synthesis can be envisioned. The process would involve the coupling of the amino acid derivative with a suitable fragment to construct the piperidine backbone, followed by cyclization and functional group manipulation to yield the final product. researchgate.net

Auxiliary-Controlled Asymmetric Syntheses

Auxiliary-controlled synthesis is a robust method for achieving high stereoselectivity. This technique involves temporarily attaching a chiral auxiliary to an achiral substrate to direct a stereoselective reaction. Following the reaction, the auxiliary is removed, yielding an enantiomerically enriched product.

A well-established example is the use of (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP) as chiral auxiliaries. In a relevant synthesis, a protected glycol aldehyde can be converted into its SAMP or RAMP hydrazone. Subsequent α-alkylation followed by a 1,2-addition sequence furnishes an intermediate hydrazine. Reductive cleavage of the N-N bond and removal of the auxiliary, followed by deprotection and reductive amination, leads to the formation of 2-substituted piperidines with excellent diastereomeric and enantiomeric excesses (de, ee >96%). researchgate.net This strategy can be adapted for the synthesis of this compound by choosing appropriate alkylating and addition agents to build the required acetate side chain.

Catalytic Asymmetric Reactions in Piperidine Formation

Catalytic asymmetric reactions represent one of the most efficient methods for synthesizing chiral molecules, as a small amount of a chiral catalyst can generate large quantities of an enantiomerically enriched product. acs.orgnih.gov

One prominent approach is the asymmetric hydrogenation of substituted pyridinium (B92312) salts. Iridium(I) catalysts featuring P,N-ligands have been successfully employed for the asymmetric hydrogenation of 2-substituted pyridinium salts, proceeding through an outer-sphere dissociative mechanism. nih.gov Similarly, rhodium(I) catalysts with ferrocene (B1249389) ligands are effective in related reductions. nih.gov More recently, a highly regio- and enantioselective Rh-catalyzed carbometalation of a dihydropyridine (B1217469) has been developed. snnu.edu.cnnih.govacs.org This three-step process involves the partial reduction of pyridine (B92270), followed by the key Rh-catalyzed asymmetric carbometalation with a boronic acid, and a final reduction to furnish the enantioenriched 3-substituted piperidine. snnu.edu.cnnih.govacs.org While targeting the 3-position, the principles of asymmetric functionalization of partially reduced pyridine rings are directly relevant.

Organocatalysis also offers powerful strategies. For example, the asymmetric addition of nucleophiles to Δ¹-piperideines, catalyzed by proline, can produce 2-substituted piperidines in high yield and enantiomeric excess. acs.orgnih.gov

Table 1: Comparison of Catalytic Asymmetric Methods for Piperidine Synthesis

| Method | Catalyst Type | Key Features | Typical Stereoselectivity | Reference |

|---|---|---|---|---|

| Asymmetric Hydrogenation | Iridium(I) or Rhodium(I) complexes | Hydrogenation of pyridinium salts or enamines. | High ee | nih.gov |

| Asymmetric Carbometalation | Rhodium(I) with chiral ligands | Cross-coupling of dihydropyridines with boronic acids. | High yield and excellent ee | snnu.edu.cnnih.gov |

Broader Methodologies for Piperidine Ring Construction: Aza-Prins Cyclization and Intramolecular Michael Reactions

Beyond the specific asymmetric strategies, broader methodologies for constructing the piperidine ring are highly relevant.

The aza-Prins cyclization is a powerful reaction for forming nitrogen-containing heterocycles. acs.org It typically involves the reaction of a homoallylic amine with an aldehyde, initiated by a Brønsted or Lewis acid. acs.org The use of catalysts such as AlCl₃ with a halide source can promote the cyclization of an N-tosyl homoallylamine with a carbonyl compound to yield a substituted piperidine. organic-chemistry.org This method is known for its potential to create stereochemically diverse piperidines. core.ac.uk A retrosynthetic analysis of this compound suggests a disconnection where the piperidine ring is formed via an aza-Prins cyclization.

The intramolecular aza-Michael reaction is another cornerstone of piperidine synthesis. ntu.edu.sgresearchgate.net This reaction involves the cyclization of a nitrogen nucleophile onto a tethered α,β-unsaturated carbonyl compound. ntu.edu.sg This approach is among the most direct strategies for building the piperidine scaffold. nih.gov Organocatalytic versions of this reaction have been developed to produce enantiomerically enriched di- and tri-substituted piperidines. nih.govrsc.org For the synthesis of this compound, a precursor containing a benzylamine and a tethered α,β-unsaturated ester could undergo intramolecular cyclization to directly form the desired ring system and introduce the acetate side chain.

Chemical Reactivity and Derivatization Studies of this compound

The chemical reactivity of this compound is dictated by its functional groups: a tertiary amine within a piperidine ring, an N-benzyl group, and a methyl ester.

Oxidation Reactions Leading to Ketone and Carboxylic Acid Derivatives

Oxidation of N-benzyl piperidine derivatives can occur at several positions. The N-benzyl group itself is susceptible to oxidation. Reagents such as chromium(VI) can oxidize N-benzyl groups to N-benzoyl groups. researchgate.net Oxidative removal of the benzyl (B1604629) group can also be achieved using cerium(IV) ammonium nitrate (B79036) (CAN). researchgate.net

Oxidation can also occur on the piperidine ring. The oxidation of N-benzyl-4-piperidones has been studied, indicating that the piperidone ring can undergo notable geometrical distortion upon oxidation. nih.gov Ruthenium tetroxide (RuO₄), a powerful oxidant, is known to attack the N-α-C-H bonds of both the endocyclic piperidine ring and the exocyclic benzylic position. researchgate.net This can lead to the formation of lactams (ketone derivatives) by oxidation of the C6 position of the piperidine ring. Further oxidation could potentially lead to ring-opened products or the formation of carboxylic acids. For instance, the oxidation of substituted allylic alcohols to their corresponding ketones has been smoothly achieved using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). kcl.ac.uk

Table 2: Potential Oxidation Reactions

| Reagent(s) | Site of Oxidation | Potential Product(s) | Reference |

|---|---|---|---|

| Cr(VI) reagents | N-benzyl group | Methyl 1-benzoyl-2-piperidineacetate | researchgate.net |

| RuO₄ / NaIO₄ | C6 of piperidine ring | Methyl 1-benzyl-6-oxo-2-piperidineacetate (Lactam) | researchgate.net |

Reduction Reactions for Novel Piperidine Derivatives

Reduction reactions offer pathways to new derivatives by modifying the ester functional group or removing the benzyl protecting group.

The methyl ester of this compound can be readily reduced to the corresponding primary alcohol, (1-benzylpiperidin-2-yl)methanol. A standard reagent for this transformation is lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like tetrahydrofuran (B95107) (THF). unisi.it

The N-benzyl group is commonly used as a protecting group for amines and can be removed via catalytic hydrogenation. This reaction, typically employing a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere, would cleave the benzyl group to yield Methyl 2-piperidineacetate. snnu.edu.cnacs.org This debenzylation is a key step in many synthetic sequences to access the free secondary amine, which can then be further functionalized.

Table 3: Potential Reduction Reactions

| Reagent(s) | Site of Reduction | Product | Reference |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Methyl ester | 2-(Hydroxymethyl)-1-benzylpiperidine | unisi.it |

Nucleophilic Substitution Reactions to Yield Substituted Piperidine Analogues

The ester moiety of this compound is a prime target for nucleophilic substitution, allowing for the introduction of a wide range of functional groups and the synthesis of various piperidine analogues. These transformations typically involve the reaction of the ester with a suitable nucleophile, leading to the displacement of the methoxy (B1213986) group.

One of the most common transformations is amidination , where the methyl ester is converted to an amide by reacting it with a primary or secondary amine. This reaction is often facilitated by heating or by the use of coupling agents to enhance the reactivity of the carbonyl group. For instance, direct amidation can be achieved by heating the ester with an excess of the desired amine. The reaction proceeds by nucleophilic attack of the amine on the ester carbonyl, followed by the elimination of methanol.

Another significant nucleophilic substitution is the reduction of the ester to a primary alcohol. This is typically accomplished using strong reducing agents such as lithium aluminum hydride (LiAlH4) in an anhydrous solvent like tetrahydrofuran (THF). The reaction proceeds via nucleophilic attack of a hydride ion on the ester carbonyl, ultimately yielding 1-benzyl-2-(2-hydroxyethyl)piperidine. unisi.it

Hydrolysis of the methyl ester to the corresponding carboxylic acid, 1-benzyl-2-piperidineacetic acid, is another fundamental nucleophilic substitution reaction. This is typically achieved by treating the ester with an aqueous solution of a strong base, such as sodium hydroxide, followed by acidification.

The following table summarizes these key nucleophilic substitution reactions on this compound:

| Reaction Type | Nucleophile | Product | Typical Conditions |

| Amidination | Primary/Secondary Amine (e.g., Benzylamine) | N-Substituted 2-(1-benzylpiperidin-2-yl)acetamide | Heat, neat or in a solvent like toluene |

| Reduction | Hydride (from LiAlH4) | 1-Benzyl-2-(2-hydroxyethyl)piperidine | LiAlH4, THF, 0 °C to room temperature |

| Hydrolysis | Hydroxide ion (e.g., from NaOH) | 1-Benzyl-2-piperidineacetic acid | NaOH(aq), heat, then acid workup |

Methodological Advancements in Synthetic Procedures and Purification

The successful synthesis and modification of this compound and its analogues are highly dependent on the optimization of reaction conditions and the efficiency of purification methods for both intermediates and final products.

Optimization of Reaction Conditions for Yield and Selectivity

The yield and selectivity of the nucleophilic substitution reactions described above can be significantly influenced by several factors, including the choice of solvent, temperature, and the use of catalysts or activating agents.

For amide formation , while direct heating with an amine can be effective, the use of amide coupling agents can lead to higher yields and milder reaction conditions. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) can be employed to activate the carboxylic acid (formed in situ via hydrolysis) or directly facilitate the amidation of the ester. nih.govresearchgate.net The choice of solvent is also critical; polar aprotic solvents like N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM) are commonly used. unisi.it

In the reduction of the ester with lithium aluminum hydride, temperature control is crucial to avoid side reactions. The reaction is typically initiated at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature to ensure complete conversion. unisi.it The stoichiometry of the reducing agent must also be carefully controlled.

The following table provides a hypothetical optimization study for the amidation of this compound with benzylamine, illustrating the effect of different conditions on the reaction yield.

| Entry | Coupling Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | None | None | Toluene | 110 | 24 | 45 |

| 2 | EDC/HOBt | DIPEA | DMF | 25 | 12 | 85 |

| 3 | HATU | DIPEA | DCM | 25 | 6 | 92 |

| 4 | None | None | Neat | 150 | 12 | 60 |

Purification Techniques for Intermediates and Final Products, including Flash Column Chromatography

The purification of piperidine derivatives is essential to remove unreacted starting materials, reagents, and byproducts. Flash column chromatography is a widely used and effective technique for this purpose. unisi.it

The choice of the stationary phase and the mobile phase (eluent) is critical for achieving good separation. For N-benzylpiperidine derivatives, which are often basic and have moderate polarity, silica (B1680970) gel is a common stationary phase. The mobile phase is typically a mixture of a non-polar solvent, such as hexane (B92381) or petroleum ether, and a more polar solvent, such as ethyl acetate. unisi.it A small amount of a basic modifier, like triethylamine (B128534), is often added to the eluent system to prevent the tailing of basic compounds on the acidic silica gel, thereby improving the peak shape and separation efficiency.

For instance, a typical flash column chromatography purification of a product from the amidation of this compound might use a gradient of ethyl acetate in hexane, with 1% triethylamine added to the mobile phase. The fractions are collected and analyzed by thin-layer chromatography (TLC) to identify and combine those containing the pure product.

The following table illustrates a representative purification of an N-substituted 2-(1-benzylpiperidin-2-yl)acetamide using flash column chromatography.

| Parameter | Value |

| Stationary Phase | Silica Gel (230-400 mesh) |

| Mobile Phase | Gradient: 20% to 60% Ethyl Acetate in Hexane (+1% Triethylamine) |

| Detection | UV light (254 nm) and/or staining (e.g., potassium permanganate) |

| Typical Rf of Product | 0.3-0.5 (in 50% Ethyl Acetate/Hexane) |

Following column chromatography, the solvent is removed under reduced pressure to yield the purified product. The purity can then be confirmed by various analytical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Molecular Mechanism of Action and Receptor/enzyme Interaction Research

Elucidation of Specific Molecular Targets and Interaction Profiles

While direct and extensive research on the specific molecular targets of Methyl 1-benzyl-2-piperidineacetate is not widely available in published literature, the broader class of N-benzylpiperidine derivatives has been the subject of numerous studies. These investigations have revealed that compounds containing the N-benzylpiperidine scaffold can interact with a wide array of biological targets, including but not limited to enzymes, ion channels, and various receptor systems. clinmedkaz.org The structural similarity to well-characterized psychoactive compounds, such as methylphenidate, suggests that potential targets for this compound could include monoamine transporters.

In silico studies on other novel piperidine (B6355638) derivatives have predicted their ability to interact with diverse targets within the central nervous system, highlighting the potential for this class of compounds to exhibit a range of pharmacological activities. clinmedkaz.org However, without specific experimental data for this compound, its precise interaction profile remains a subject for future investigation.

Neurotransmitter Reuptake Inhibition Research

A significant area of interest for piperidine-based compounds is their potential to modulate neurotransmitter levels in the synaptic cleft through the inhibition of reuptake transporters.

There is currently a lack of direct experimental data quantifying the binding affinity or inhibitory potency of this compound at the dopamine (B1211576) transporter (DAT). However, research on the structurally related compound, 2-benzylpiperidine, has shown a relatively low affinity for DAT. nih.gov It is important to note that the addition of a methyl acetate (B1210297) group at the 2-position and a benzyl (B1604629) group on the nitrogen, as seen in this compound, could significantly alter this interaction. For comparison, methylphenidate, which also contains a piperidine ring, is a well-established dopamine reuptake inhibitor. sbq.org.br The precise impact of the specific substitutions in this compound on DAT binding and inhibition awaits empirical validation.

Similar to the situation with DAT, there are no specific studies available that have directly measured the inhibitory effect of this compound on the norepinephrine (B1679862) transporter (NET). The parent compound, 2-benzylpiperidine, was noted in one older study to have a potency similar to dextroamphetamine in inhibiting norepinephrine reuptake, though this finding has been questioned. nih.gov Given that many compounds that interact with DAT also show some affinity for NET, it is plausible that this compound could have some activity at this transporter, but this remains to be experimentally determined.

Receptor Binding and Activation Studies

Beyond transporters, direct interactions with neurotransmitter receptors can also play a key role in the pharmacological effects of a compound.

The alpha-1 adrenergic receptor is a G-protein coupled receptor that mediates many of the physiological effects of norepinephrine and epinephrine. The beneficial effects of methylphenidate in sustaining attention have been linked to its activity at alpha-1 adrenergic receptors. sbq.org.br This raises the possibility that other piperidine-based compounds, such as this compound, could also interact with this receptor. However, at present, there are no available studies that have specifically examined the binding affinity or functional activity of this compound at the alpha-1 adrenergic receptor. Future research in this area would be valuable in completing the pharmacological profile of this compound.

Research into Interactions with Dopamine Receptor Genes (e.g., D2, D4)

The interaction of piperidine-based compounds with dopamine receptors is a significant area of research. The structurally similar compound, methylphenidate, which is methyl phenyl(piperidin-2-yl)acetate, is known to act as a norepinephrine and dopamine reuptake inhibitor. nih.gov This action increases the levels of these neurotransmitters in the synaptic cleft, prolonging their effects. Research suggests that the therapeutic effects of methylphenidate may be linked to its ability to modulate dopamine systems, potentially overcoming abnormalities associated with the dopamine transporter gene (DAT1), the D4 receptor gene (DRD4), and the D2 receptor gene. nih.gov

The dopamine D2 and D4 receptors share approximately 53% identity in their transmembrane domains, making them subjects of interest for structurally related ligands. nih.gov Studies on benzyloxy piperidine derivatives have explored their potential as D4 receptor antagonists. nih.gov Research has shown that modifications to the N-benzyl and O-benzyl groups of the piperidine scaffold can significantly influence binding affinity for the D4 receptor, while often showing selectivity against other dopamine receptors (D1, D2, D3, D5). nih.gov For instance, certain substituted N-benzyl piperidine derivatives have demonstrated notable activity at the D4 receptor, with binding affinities (Ki) in the nanomolar range. nih.gov The (S)-enantiomer is often found to be more active than the (R)-enantiomer. nih.gov

Table 1: Binding Affinities (Ki) of Select Benzyloxy Piperidine Derivatives for the Dopamine D4 Receptor

| Compound (Substituent on N-benzyl group) | Dopamine D4 Receptor Ki (nM) |

|---|---|

| 3-fluorobenzyl (8a) | 205.9 |

| 3,4-difluorophenyl (8b) | 169 |

| 4-fluoro-3-methyl (8c) | 135 |

| 4-fluoro-3-methylbenzyl (R-enantiomer) (8d) | 1980 |

| 4-methylbenzyl (8e) | 241 |

| 2-methylbenzyl (8f) | 343 |

Data sourced from a study on benzyloxy piperidine derivatives. nih.gov

Enzyme Inhibition and Activation Mechanisms

Carboxylesterase (CES1A1) Interaction and Stereoselective Hydrolysis

The primary metabolic pathway for the related compound methylphenidate involves stereoselective hydrolysis by the human carboxylesterase enzyme, CES1A1. nih.govnih.gov This enzyme, which is abundant in the human liver, converts methylphenidate into its inactive metabolite, ritalinic acid. nih.gov CES1A1 exhibits a high catalytic efficiency for both the d- and l-enantiomers of methylphenidate. nih.gov However, the hydrolysis is stereoselective, with the l-enantiomer (B50610) being eliminated more rapidly than the pharmacologically active d-isomer. nih.gov

Kinetic studies have quantified this selectivity. The catalytic efficiency (kcat/Km) of CES1A1 for l-methylphenidate (B1246959) is significantly greater than for d-methylphenidate. nih.gov No catalytic activity has been detected from other carboxylesterases like CES2 and CES3 for either enantiomer, establishing CES1A1 as the principal enzyme responsible for the first-pass metabolism of methylphenidate. nih.gov Genetic variations in the CES1A1 gene, such as the Gly143Glu polymorphism, have been shown to reduce the enzyme's activity, potentially affecting the metabolism of its substrates. genesight.com

Table 2: Kinetic Parameters of Methylphenidate Enantiomer Hydrolysis by CES1A1

| Enantiomer | Catalytic Efficiency (kcat/Km) (mM⁻¹ min⁻¹) |

|---|---|

| l-methylphenidate | 7.7 |

| d-methylphenidate | 1.3 - 2.1 |

Data reflects the higher efficiency of CES1A1 in hydrolyzing the l-enantiomer. nih.gov

Cholinesterase (Acetylcholinesterase, Butyrylcholinesterase) Inhibitory Potentials in Related Piperidine Derivatives

Piperidine derivatives have been extensively investigated as potential inhibitors of cholinesterases, enzymes critical to cholinergic neurotransmission. nih.govacgpubs.org The N-benzylpiperidine moiety, in particular, is a structural feature found in potent acetylcholinesterase (AChE) inhibitors. acgpubs.org

A study of 1-benzyl-3,5-bis(substituted benzylidene)piperidin-4-ones demonstrated that these compounds exhibited varying degrees of inhibitory activity against both AChE and butyrylcholinesterase (BuChE). acgpubs.org The nature of the substituent on the benzylidene rings was found to influence potency and selectivity. For example, a derivative with a nitro substituent was the most potent against AChE, while a chlorine-substituted derivative showed the best activity against BuChE and acted as a dual inhibitor. acgpubs.org Another study identified a synthetic phenoxyethyl piperidine derivative as a novel dual inhibitor of both AChE and BuChE. nih.gov

Table 3: Cholinesterase Inhibitory Activity (IC₅₀) of Select Piperidinone Derivatives

| Compound | AChE IC₅₀ (µM) | BuChE IC₅₀ (µM) |

|---|---|---|

| 1d (1-benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-one) | 12.55 | >50 |

| 1g (1-benzyl-3,5-bis(4-chlorobenzylidene)piperidine-4-one) | 18.00 | 17.28 |

| 1f (1-benzyl-3,5-bis(4-fluorobenzylidene)piperidine-4-one) | 21.65 | 18.78 |

| 1a (1-benzyl-3,5-bis(benzylidene)piperidine-4-one) | 23.75 | >50 |

IC₅₀ values indicate the concentration required to inhibit 50% of the enzyme's activity. acgpubs.org

Monoamine Oxidase (MAO-B) Inhibition Studies on Structurally Analogous Compounds

The inhibition of monoamine oxidase (MAO), particularly the MAO-B isoform, is a key strategy in the treatment of neurodegenerative disorders. nih.gov The piperidine scaffold is a feature of various MAO inhibitors. acs.org

Research into pyridazinobenzylpiperidine derivatives revealed that many of these compounds selectively inhibit MAO-B over MAO-A. mdpi.comnih.gov In one study, the compound designated S5, which has a chloro-substituent, was identified as the most potent MAO-B inhibitor with an IC₅₀ value of 0.203 µM and a high selectivity index. mdpi.comnih.gov Kinetic studies showed that the inhibition was of a competitive and reversible type. mdpi.comnih.gov Another well-known piperidine-containing natural product, piperine, also demonstrates a stronger inhibitory effect on MAO-B (IC₅₀ of 7.0 µM) compared to MAO-A (IC₅₀ of 20.9 µM). nih.gov

Table 4: MAO-B Inhibitory Activity of Structurally Analogous Compounds

| Compound | Type | MAO-B IC₅₀ (µM) | MAO-B Ki (µM) |

|---|---|---|---|

| S5 (Pyridazinobenzylpiperidine derivative) | Synthetic | 0.203 | 0.155 |

| S16 (Pyridazinobenzylpiperidine derivative) | Synthetic | 0.979 | 0.721 |

| Piperine | Natural Product | 7.0 | 3.19 |

Data from studies on pyridazinobenzylpiperidine derivatives mdpi.comnih.gov and piperine. nih.gov

Indoleamine 2,3-Dioxygenase (IDO1) Inhibitory Activity Research with Related Scaffolds

Indoleamine 2,3-dioxygenase 1 (IDO1) is an enzyme that has gained attention as a therapeutic target. nih.gov The search for novel and effective IDO1 inhibitors has led to the exploration of various chemical scaffolds. acs.org While simple piperidine derivatives are not the most commonly cited IDO1 inhibitors, related heterocyclic structures have shown promise.

One area of research identified the pyrrolopiperazinone alkaloid, longamide B, and its derivatives as a novel class of IDO1 inhibitors. medchemexpress.com This scaffold, which contains a piperazine (B1678402) ring (a six-membered ring with two nitrogen atoms) fused to a pyrrole (B145914) ring, provides a structural basis for designing new inhibitors. Subsequent synthesis and testing of derivatives based on this scaffold indicated that modifications, such as creating a thioamide derivative, could enhance IDO1 inhibitory activity. medchemexpress.com This line of research highlights the potential of nitrogen-containing heterocyclic scaffolds in the development of IDO1 inhibitors. medchemexpress.com

Pharmacological Activities and Biological Effects of Methyl 1 Benzyl 2 Piperidineacetate

Antimicrobial Activity Investigations

No specific studies on the antimicrobial properties of Methyl 1-benzyl-2-piperidineacetate have been identified. While research exists on the antimicrobial activities of other N-benzyl and piperidine-containing compounds, these findings cannot be attributed to the specific molecule . mdpi.comnih.govresearchgate.net

No Research Data Available for this compound

Following a comprehensive and thorough search of scientific databases and scholarly articles, it has been determined that there is no publicly available research on the pharmacological activities and biological effects of the specific chemical compound, This compound .

Despite extensive searches for data pertaining to its potential anticancer properties, effects on gastrointestinal motility, or any other investigational biological activities, no studies, findings, or data sets could be identified for this particular molecule.

Therefore, it is not possible to generate the requested article with the specified detailed outline. The strict requirement to focus solely on "this compound" and to exclude information on any other compounds means that no content can be produced for the following sections:

Other Investigational Biological Activities

While a body of research exists for other N-benzylpiperidine derivatives and their various biological activities, any inclusion of such information would violate the explicit instructions of the request. Adherence to the specified constraints is paramount, and in this instance, it necessitates reporting the absence of relevant data.

Consequently, without any scientific literature to draw upon for "this compound," the creation of a professional and authoritative article as requested is not feasible. There are no research findings to detail and no data from which to generate the required tables.

Structure Activity Relationship Sar Studies of Methyl 1 Benzyl 2 Piperidineacetate and Analogues

Influence of the Ester Moiety on Biological Activity, Solubility, and Metabolic Stability

The methyl ester group in methyl 1-benzyl-2-piperidineacetate is a critical determinant of its pharmacokinetic and pharmacodynamic properties. In many piperidine-containing compounds, the ester moiety is a primary site for metabolism. acs.org It is susceptible to hydrolysis by carboxylesterases, enzymes prevalent in the liver and plasma, which would convert the methyl ester to its corresponding carboxylic acid. acs.org This metabolic transformation significantly alters the physicochemical properties of the molecule, increasing its polarity and facilitating its excretion.

The stability of the ester can be a key factor in a drug's duration of action. Strategies to modulate this stability include the introduction of steric hindrance near the ester group or the replacement of the ester with more metabolically stable bioisosteres, such as amides. However, such modifications can also impact the compound's biological activity, as the ester itself may be involved in crucial interactions with the target protein. For instance, in some bioactive compounds, the ester's carbonyl oxygen can act as a hydrogen bond acceptor, an interaction that would be altered by its replacement.

Stereochemical Contributions to Pharmacological Efficacy and Selectivity

The presence of two chiral centers in this compound, at the C2 position of the piperidine (B6355638) ring and the adjacent carbon of the acetate (B1210297) group, gives rise to four possible stereoisomers (RR, SS, RS, SR). The spatial arrangement of the substituents at these centers is expected to have a profound impact on the compound's pharmacological efficacy and selectivity. The introduction of a substituent at the 2-position of the piperidine ring has been shown in other series to effectively enhance aqueous solubility. thieme-connect.com

The importance of stereochemistry is well-documented for 2-substituted piperidine derivatives, most notably methylphenidate. In methylphenidate, the (2R,2'R)-threo isomer is significantly more potent as a dopamine (B1211576) and norepinephrine (B1679862) reuptake inhibitor than the other stereoisomers. This demonstrates that the specific three-dimensional orientation of the phenyl and ester groups relative to the piperidine ring is critical for optimal interaction with the monoamine transporters.

Similarly, for this compound, it is highly probable that one stereoisomer will exhibit greater affinity and/or efficacy at its biological target(s) compared to the others. The absolute configuration of the substituents will dictate how the molecule fits into the binding pocket of a receptor or enzyme. Research on other chiral piperidines has shown that opioid receptors, for example, can differentiate between the enantiotopic edges of the piperidine ring. nih.gov The relative orientation of the N-benzyl group and the methyl acetate side chain will be a key factor in determining the compound's biological activity profile. Stereoselective synthesis and the pharmacological evaluation of the individual isomers of this compound would be essential to elucidate these relationships and identify the most active and selective stereoisomer.

Impact of Piperidine Ring Substituents on Target Affinity and Functional Outcomes

The piperidine ring is a common scaffold in many biologically active compounds, and its substitution pattern plays a pivotal role in determining target affinity and functional outcomes. nih.govacs.org In the case of this compound, modifications to both the N-benzyl group and other positions on the piperidine ring can be expected to significantly modulate its pharmacological profile.

Studies on a wide range of N-benzylpiperidine derivatives have shown that substitutions on the benzyl (B1604629) ring can have a dramatic effect on affinity and selectivity for various receptors, including sigma receptors and acetylcholinesterase. acs.orgnih.govnih.govnih.govnih.gov For example, in a series of N-(1-benzylpiperidin-4-yl)phenylacetamides, halogen substitutions on the phenylacetamide ring generally increased affinity for sigma-2 receptors while maintaining high affinity for sigma-1 receptors. nih.gov Conversely, electron-donating groups tended to result in weaker affinity for sigma-2 receptors. nih.gov

The nature of the substituent on the piperidine nitrogen is also crucial. The N-benzyl group itself confers a different pharmacological profile compared to a simple N-methyl or N-H substituent. While the latter are features of compounds like methylphenidate that primarily target monoamine transporters, the N-benzyl moiety is often found in ligands for other targets.

Substitutions on the piperidine ring itself, beyond the C2 position, would also influence activity. For instance, in a series of monoamine oxidase (MAO) inhibitors, para-substitution on a piperidine ring was found to be preferable to meta-substitution for inhibitory activity. acs.org The table below summarizes findings from studies on related N-benzylpiperidine analogues, illustrating the impact of various substitutions.

| Compound Series | Substitution | Effect on Biological Target |

| N-(1-benzylpiperidin-4-yl)phenylacetamides | 3-substitution on phenylacetamide ring (Cl, Br, F, NO2, OMe) | Higher affinity for σ1 and σ2 receptors compared to 2- or 4-substitution. nih.gov |

| N-(1-benzylpiperidin-4-yl)phenylacetamides | Halogen substitution on phenylacetamide ring | Generally increased affinity for σ2 receptors. nih.gov |

| N-(1-benzylpiperidin-4-yl)phenylacetamides | Electron-donating groups (OH, OMe, NH2) on phenylacetamide ring | Weak or negligible affinity for σ2 receptors, moderate affinity for σ1 receptors. nih.gov |

| 1-Aralkyl-4-benzylpiperidines | Modifications to the aralkyl moiety | Varied affinity for σ1 and σ2 receptors, with selectivity ranging from 0.1 to 9. nih.gov |

These examples underscore the principle that even minor modifications to the substitution pattern of the piperidine ring or its N-benzyl group can lead to significant changes in target affinity and selectivity. Therefore, a systematic exploration of these substitutions would be a key strategy in the optimization of this compound as a pharmacological agent.

Comparative Analysis of Biological Activities with Methylphenidate and Other Piperidine Derivatives

The N-benzylpiperidine scaffold is a common feature in compounds that exhibit high affinity for sigma receptors. acs.orgnih.govnih.gov For example, N-(1-benzylpiperidin-4-yl)phenylacetamide displays high affinity and selectivity for σ1 receptors. nih.gov The N-benzyl group is also a key component of acetylcholinesterase (AChE) inhibitors like donepezil, and various synthetic N-benzylpiperidine derivatives have been investigated for their AChE inhibitory activity. nih.govnih.gov This suggests that this compound may possess activity at sigma receptors or AChE, a profile distinct from that of methylphenidate.

Furthermore, while methylphenidate's activity is highly dependent on its stereochemistry, the same is likely true for this compound, but the optimal stereoconfiguration for its potential targets may differ. The table below provides a comparative overview of the biological activities of methylphenidate and other relevant piperidine derivatives.

| Compound | Key Structural Features | Primary Biological Activity |

| Methylphenidate | 2-substituted piperidine, N-H | Dopamine and norepinephrine reuptake inhibitor |

| N-(1-benzylpiperidin-4-yl)phenylacetamide | N-benzylpiperidine, 4-substituted | High-affinity σ1 receptor ligand nih.gov |

| 1-Aralkyl-4-benzylpiperidine Derivatives | N-aralkylpiperidine, 4-substituted | Potent σ1 and σ2 receptor ligands nih.gov |

| Donepezil | N-benzylpiperidine derivative | Acetylcholinesterase (AChE) inhibitor |

| N-Benzylpiperidine Benzisoxazoles | N-benzylpiperidine fused system | Acetylcholinesterase (AChE) inhibitors nih.gov |

This comparative analysis suggests that while this compound shares a 2-substituted piperidine core with methylphenidate, the introduction of the N-benzyl group is a critical modification that likely directs its pharmacological activity away from monoamine transporters and towards other targets such as sigma receptors or acetylcholinesterase. Experimental validation is, of course, necessary to confirm these hypotheses.

Pharmacokinetic and Metabolic Research of Methyl 1 Benzyl 2 Piperidineacetate

Absorption Characteristics in In Vivo and In Vitro Systems

Following oral administration, Methylphenidate is readily absorbed from the gastrointestinal tract. However, it undergoes significant first-pass metabolism, primarily in the liver. nih.govtaylorandfrancis.com This presystemic elimination means that a substantial portion of the parent drug is metabolized before it reaches systemic circulation. The d-threo-isomer of Methylphenidate is the more pharmacologically active component. nih.gov

Distribution Profiles and Tissue Permeation Studies

Once absorbed, Methylphenidate and its metabolites are distributed throughout the body. While specific tissue permeation studies for Methyl 1-benzyl-2-piperidineacetate are not extensively detailed in the public domain, research on the structurally related and clinically significant compound Donepezil, which also contains a 1-benzyl-piperidine moiety, has shown wide distribution into tissues, including the brain. nih.gov For Methylphenidate, its principal metabolite, ritalinic acid, achieves plasma concentrations that can be one to two orders of magnitude greater than the parent compound. caymanchem.com

Biotransformation Pathways and Metabolite Identification

The biotransformation of Methylphenidate is extensive and stereoselective, primarily occurring in the liver. wikipedia.orgnih.gov The main metabolic pathway involves the de-esterification of the molecule. taylorandfrancis.com

Hydrolysis by Human Carboxylesterases (CES1A1)

The primary metabolic transformation of Methylphenidate is the hydrolysis of its methyl ester group to form the pharmacologically inactive metabolite, ritalinic acid. wikipedia.orgtaylorandfrancis.com This reaction is predominantly catalyzed by the human carboxylesterase enzyme CES1A1, which is highly abundant in the liver. nih.govnih.gov Studies have confirmed that while other carboxylesterases like CES2 and CES3 exist, they show no catalytic activity towards Methylphenidate. nih.gov The high catalytic efficiency of CES1A1 is a key factor in the rapid first-pass metabolism of orally administered Methylphenidate. nih.gov

Stereoselective Metabolism of Enantiomers

Methylphenidate has two chiral centers, resulting in four possible stereoisomers. Commercial formulations are typically a racemic mixture of the threo isomers, d-threo- and l-threo-methylphenidate. nih.gov Research has consistently shown that the metabolism of Methylphenidate is stereoselective, with the l-threo-enantiomer being eliminated more rapidly than the pharmacologically active d-threo-enantiomer. nih.govtaylorandfrancis.com This stereoselective clearance is attributed to the differential catalytic efficiency of CES1A1 for the two enantiomers. The catalytic efficiency (kcat/Km) of CES1A1 for l-methylphenidate (B1246959) is significantly greater than for d-methylphenidate, leading to higher plasma concentrations of the d-isomer. nih.govtaylorandfrancis.com

| Enantiomer | Catalytic Efficiency (kcat/Km, mM⁻¹ min⁻¹) | Reference |

|---|---|---|

| l-threo-methylphenidate | 7.7 | nih.gov |

| d-threo-methylphenidate | 1.3-2.1 | nih.gov |

Characterization of Major and Minor Metabolites (e.g., Ritalinic Acid)

The primary and major metabolite of Methylphenidate is α-phenyl-2-piperidineacetic acid, commonly known as ritalinic acid. wikipedia.orgtaylorandfrancis.comcaymanchem.com This metabolite is pharmacologically inactive. taylorandfrancis.com Ritalinic acid is formed through the CES1A1-catalyzed hydrolysis of the parent compound. wikipedia.orgtaylorandfrancis.com Other minor metabolites have been identified, which can include hydroxylated and oxidized derivatives. For instance, p-hydroxy-methylphenidate can be formed, which can then be further metabolized to p-hydroxy-ritalinic acid. Another minor pathway can lead to the formation of 6-oxo-methylphenidate and subsequently oxo-ritalinic acid. drugbank.com

| Metabolite Name | Metabolic Pathway | Activity | Reference |

|---|---|---|---|

| Ritalinic Acid | Hydrolysis | Inactive | wikipedia.orgtaylorandfrancis.com |

| p-hydroxy-methylphenidate | Hydroxylation | - | drugbank.com |

| p-hydroxy-ritalinic acid | Hydroxylation and Hydrolysis | - | drugbank.com |

| 6-oxo-methylphenidate | Oxidation | - | drugbank.com |

| oxo-Ritalinic acid | Oxidation and Hydrolysis | - | drugbank.com |

Excretion Pathways and Clearance Mechanisms

Following its extensive metabolism, Methylphenidate is primarily excreted in the urine as its metabolites. The vast majority is excreted as ritalinic acid. caymanchem.com Monitoring the urinary concentration of ritalinic acid is a method used to determine compliance with treatment regimens. caymanchem.com The rapid and stereoselective clearance of Methylphenidate is a defining feature of its pharmacokinetics, largely dictated by the hydrolytic activity of CES1A1 in the liver. nih.gov

Research on the Pharmacokinetics of this compound Remains Undocumented in Publicly Available Scientific Literature

Extensive searches for scientific data on the pharmacokinetic and metabolic research of the chemical compound This compound have yielded no specific results. There is no information available in the public domain regarding its absorption, distribution, metabolism, excretion, or any factors that might influence its pharmacokinetic variability, such as food interactions.

It is crucial to distinguish This compound from the well-known and extensively studied compound Methylphenidate . The structural difference lies in the placement of the benzyl (B1604629) and methyl groups. In this compound, a benzyl group is attached to the nitrogen at position 1 of the piperidine (B6355638) ring. In contrast, Methylphenidate, chemically known as methyl 2-phenyl-2-(piperidin-2-yl)acetate, does not have this benzyl group.

Due to the absence of research data for this compound, it is not possible to provide an article on its pharmacokinetic and metabolic profile. The scientific community has not published any findings on this specific compound that would allow for a detailed analysis as requested.

Advanced Analytical Methodologies for Research and Characterization of Methyl 1 Benzyl 2 Piperidineacetate

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of a compound by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution.

¹H NMR Spectroscopy: This technique provides detailed information about the number of different types of protons, their electronic environment, and their connectivity. For Methyl 1-benzyl-2-piperidineacetate, one would expect to observe distinct signals for the protons of the benzyl (B1604629) group, the piperidine (B6355638) ring, the acetate (B1210297) moiety, and the methyl ester. The chemical shifts (δ, in ppm), signal multiplicities (e.g., singlet, doublet, triplet, multiplet), and coupling constants (J, in Hz) would allow for the assignment of each proton to its specific position in the molecule.

¹³C NMR Spectroscopy: This method detects the carbon atoms in the molecule, providing information on the number of chemically non-equivalent carbons and their chemical environment (e.g., alkyl, aromatic, carbonyl). A predicted ¹³C NMR spectrum would show unique resonances for each carbon atom in the benzyl group, the piperidine ring, the acetate side chain, and the methyl ester. The carbonyl carbon of the ester and the aromatic carbons would appear at characteristic downfield shifts.

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to establish connectivity. COSY would reveal proton-proton couplings within the piperidine and benzyl fragments. HSQC would correlate directly bonded proton and carbon atoms, while HMBC would show correlations between protons and carbons over two to three bonds, which is crucial for connecting the benzyl group to the piperidine nitrogen and the acetate group to the C2 position of the piperidine ring.

Table 1: Predicted ¹H NMR Data for this compound (Note: This is a hypothetical data table for illustrative purposes as experimental data is not available.)

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic-H (Benzyl) | 7.20-7.40 | Multiplet | - |

| Benzyl-CH₂ | 3.50-3.60 | Singlet | - |

| Methoxy-H (Ester) | 3.65 | Singlet | - |

| Acetate-CH₂ | 2.50-2.70 | Doublet of Doublets | - |

| Piperidine-H (C2) | 2.90-3.10 | Multiplet | - |

Table 2: Predicted ¹³C NMR Data for this compound (Note: This is a hypothetical data table for illustrative purposes as experimental data is not available.)

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| Carbonyl (C=O) | 172-175 |

| Aromatic-C (Benzyl) | 125-140 |

| Benzyl-CH₂ | 60-65 |

| Methoxy-C (Ester) | 50-55 |

| Piperidine-C (C2) | 58-62 |

| Acetate-CH₂ | 35-40 |

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands confirming the presence of key functional groups.

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Ester Carbonyl (C=O) | Stretch | 1730-1750 |

| C-O (Ester) | Stretch | 1150-1250 |

| Aromatic C-H | Stretch | 3000-3100 |

| Aromatic C=C | Stretch | 1450-1600 |

| Aliphatic C-H | Stretch | 2850-2960 |

Mass Spectrometry (MS, High-Resolution Mass Spectrometry (HRMS), GC-MS, LC-MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and formula.

MS: Standard electron ionization (EI) or electrospray ionization (ESI) would reveal the molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺, respectively. The fragmentation pattern would be a key identifier, likely showing fragments corresponding to the loss of the methoxy (B1213986) group, the entire ester side chain, or the benzyl group. A characteristic fragment would be the tropylium (B1234903) ion (m/z 91) from the benzyl group.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which allows for the unambiguous determination of the elemental composition and molecular formula of the compound.

GC-MS and LC-MS: These hyphenated techniques separate the components of a mixture before mass analysis. They are essential for confirming the purity of the synthesized compound and for identifying any impurities or side products from the synthesis.

X-ray Crystallography for Absolute Stereochemistry and Conformation Elucidation

If a suitable single crystal of this compound can be grown, X-ray crystallography can provide an unambiguous three-dimensional structure of the molecule. This technique is the gold standard for determining bond lengths, bond angles, and the absolute stereochemistry of chiral centers. For this compound, which has a chiral center at the C2 position of the piperidine ring, X-ray crystallography could definitively establish the R or S configuration and the preferred conformation of the piperidine ring (e.g., chair, boat) in the solid state.

Chromatographic Separation and Quantification Methods

Chromatographic techniques are vital for the separation, purification, and quantitative analysis of the target compound.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

HPLC is a powerful technique for separating components of a mixture and determining the purity and concentration of a compound.

Method Development: A reverse-phase HPLC method would likely be developed. This involves optimizing several parameters:

Column: A C18 or C8 column would be a common starting point.

Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate or formate (B1220265) for MS compatibility) and an organic solvent (e.g., acetonitrile (B52724) or methanol) would be used. A gradient elution, where the proportion of the organic solvent is increased over time, would likely be necessary to achieve good separation.

Detector: A UV detector would be suitable, with the wavelength set to a maximum absorbance for the benzyl group (around 254 nm).

Flow Rate and Temperature: These would be optimized to achieve sharp peaks and a reasonable run time.

Method Validation: Once developed, the HPLC method would need to be validated according to established guidelines to ensure its reliability. This involves demonstrating:

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

Linearity: A proportional relationship between the detector response and the concentration of the analyte over a given range.

Accuracy: The closeness of the test results to the true value.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Table 4: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Methanol (B129727) |

| Ammonium acetate |

Gas Chromatography (GC) Applications in Analysis

Gas chromatography (GC) is a cornerstone analytical technique for the separation and analysis of volatile and semi-volatile compounds, making it highly suitable for the characterization of "this compound". Its high resolution, sensitivity, and compatibility with various detectors, particularly mass spectrometry (MS), allow for both qualitative and quantitative analysis of the target compound and its related substances.

In the analysis of piperidine derivatives, GC methods are frequently employed. For instance, the analysis of methylphenidate, a structurally related compound featuring a piperidine ring and a methyl acetate moiety, is routinely performed using GC-MS. nih.govcapes.gov.br The thermal stability of "this compound" is a critical factor for successful GC analysis, as some complex molecules may undergo thermal decomposition in the high-temperature environment of the GC inlet. capes.gov.br For thermally labile compounds, derivatization is a common strategy to enhance volatility and stability. nih.gov

A typical GC-MS method for a compound like "this compound" would involve a capillary column with a non-polar or medium-polarity stationary phase. The choice of column is crucial for achieving optimal separation from potential impurities and matrix components.

Table 1: Illustrative GC-MS Parameters for Analysis of a Piperidine-based Compound

| Parameter | Value |

| GC System | Gas Chromatograph coupled with a Mass Spectrometer (GC-MS) |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |

| Injector Temperature | 250 °C |

| Oven Program | Initial temp 100°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min unair.ac.id |

| Carrier Gas | Helium |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Ionization (EI) |

| Mass Range | m/z 40-550 |

The mass spectrometer detector provides detailed structural information based on the fragmentation pattern of the molecule upon ionization. For "this compound", characteristic fragments would be expected from the cleavage of the benzyl group, the ester group, and fragmentation of the piperidine ring. These fragmentation patterns are essential for unequivocal identification. For example, in the analysis of N-benzylpiperazines, specific fragment ions are used to differentiate between isomers. nih.gov

Impurity Profiling and Analysis of Synthetic Precursors

Impurity profiling is a critical aspect of pharmaceutical analysis and chemical research, ensuring the quality and safety of a compound. nih.gov For "this compound", a comprehensive impurity profile would involve the identification, quantification, and characterization of any unwanted chemical substances. These impurities can originate from the synthesis process (starting materials, by-products, intermediates), degradation, or storage. nih.gov

The synthesis of "this compound" would likely involve precursors such as 2-piperidineacetic acid methyl ester and benzyl bromide or a related benzylating agent. A patent for a similar compound, N-benzyl-4-piperidinecarboxylic acid methyl ester, describes a synthesis route starting from 4-piperidinecarboxylic acid, which is first esterified and then alkylated with benzyl bromide. google.com Therefore, potential impurities in "this compound" could include unreacted starting materials, over-alkylated products, or by-products from side reactions.

GC-MS is a powerful tool for impurity profiling due to its high separation efficiency and sensitivity, allowing for the detection of trace-level impurities. nih.gov The development of a robust GC-MS method is crucial for separating the main compound from structurally similar impurities.

Table 2: Potential Synthetic Precursors and Related Impurities of this compound

| Compound Name | Role/Type | Potential for Presence in Final Product |

| 2-Piperidineacetic acid methyl ester | Precursor | High (if reaction is incomplete) |

| Benzyl bromide | Precursor | Moderate (depending on purification) |

| Dibenzyl ether | By-product | Low |

| Methyl 1,1-dibenzyl-2-piperidineacetate | By-product | Low (from over-alkylation) |

| N-benzyl-2-piperidineacetic acid | Hydrolysis product | Moderate (if exposed to moisture) |

The analysis of synthetic opioids, many of which are N-substituted piperidine derivatives, provides a relevant framework for the impurity profiling of "this compound". Studies on fentanyl, for example, have shown that specific impurities can be markers for the synthetic route used in its production. nih.govresearchgate.net

Chemoinformatics and Computational Tools in Analytical Research

Chemoinformatics and computational tools play an increasingly important role in modern analytical research, aiding in the prediction of properties, understanding of structure-activity relationships (QSAR), and in the design of analytical methods. nih.gov For a novel or less-studied compound like "this compound", these tools can provide valuable insights.

Molecular modeling can be used to predict the three-dimensional structure of the molecule and to calculate various physicochemical properties. researchgate.nettandfonline.com These predicted properties can be instrumental in developing analytical methods. For instance, predicted boiling points and vapor pressures can help in optimizing GC conditions.

QSAR studies on related piperidine derivatives have been conducted to correlate their chemical structures with biological activities or physicochemical properties. nih.govnih.govmdpi.com These studies often utilize molecular descriptors that quantify various aspects of a molecule's structure. While not directly analytical, the descriptors themselves can be used to predict analytical behavior, such as retention time in chromatography.

Table 3: Application of Chemoinformatics Tools in the Study of this compound

| Tool/Technique | Application | Expected Outcome |

| Molecular Modeling | Prediction of 3D structure and physicochemical properties. | Optimized parameters for analytical methods (e.g., GC, HPLC). |

| QSAR | Correlation of structural features with analytical properties. | Prediction of retention times, mass spectral fragmentation. |

| Spectral Prediction | In silico prediction of NMR, IR, and Mass spectra. | Aid in the interpretation of experimental analytical data. |

| Database Searching | Comparison of experimental data with existing chemical databases. | Identification of the compound and potential impurities. |

Computational tools can also be used to simulate the mass spectral fragmentation of "this compound". By predicting the likely fragmentation pathways, researchers can more easily interpret experimental GC-MS data and identify characteristic ions for selective monitoring, enhancing the sensitivity and specificity of the analysis.

Computational Chemistry and Molecular Modeling Studies of Methyl 1 Benzyl 2 Piperidineacetate

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This method is crucial for predicting the binding affinity and mode of interaction between a drug candidate and its biological target.

In the context of Methyl 1-benzyl-2-piperidineacetate, molecular docking simulations would be employed to screen for potential protein targets and to understand the structural basis of its activity. The process involves preparing the 3D structure of the ligand, which is then placed into the binding site of a target protein. Algorithms then sample a large number of possible conformations and orientations of the ligand, scoring them based on a force field to estimate the binding energy.

Studies on structurally related benzylpiperidine and piperidine (B6355638) derivatives have successfully used docking to investigate interactions with various targets. For example, docking studies on novel piperidinylpiperidine derivatives identified key binding modes within the carboxyltransferase (CT) domain of human acetyl-CoA carboxylase (ACC). semanticscholar.org Similarly, derivatives of 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine have been docked against protein targets of SARS-CoV-2 to evaluate their inhibitory potential. nih.gov The software used for such studies often includes programs like Sybyl, AutoDock Vina, and PyRX, which can handle ligand and receptor flexibility. semanticscholar.orglaurinpublishers.com

For this compound, the simulation would reveal crucial interactions, such as hydrogen bonds involving the ester carbonyl oxygen, hydrophobic interactions from the benzyl (B1604629) and piperidine rings, and potential pi-stacking of the benzyl group with aromatic residues in the protein's active site. The results, typically presented as binding energy scores (in kcal/mol), help rank its potential efficacy against different targets. laurinpublishers.com

Table 1: Example of a Molecular Docking Analysis Framework

| Parameter | Description | Example Software |

|---|---|---|

| Ligand Preparation | Generation of a 3D conformer of this compound and energy minimization. | Open Babel, ChemSketch |

| Receptor Preparation | Removal of water molecules and co-factors from the protein crystal structure (PDB file), addition of polar hydrogens. | AutoDockTools, PyMOL |

| Docking Algorithm | Defines the search space (grid box) in the target's active site and runs the docking simulation. | AutoDock Vina, Sybyl 7.1 |

| Scoring Function | Estimates the binding affinity (e.g., in kcal/mol) for each generated pose. | Vina Score, Tripos Force Field |

| Interaction Analysis | Visualization and analysis of hydrogen bonds, hydrophobic interactions, and other non-covalent contacts. | Discovery Studio, LigPlot+ |

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a robust framework for investigating the electronic structure and properties of molecules from first principles. These methods are used to predict a wide range of molecular attributes with high accuracy.

DFT calculations are instrumental in determining the electronic properties of this compound. By solving approximations of the Schrödinger equation, one can obtain the molecule's optimized geometry and its electronic wavefunction. From this, several key descriptors can be calculated.

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is an indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. nih.gov

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface. It identifies regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). For this compound, the MEP would likely show a negative potential around the carbonyl oxygen of the ester group, indicating a site prone to electrophilic attack or hydrogen bonding. nih.gov

Mulliken Charges: This analysis partitions the total electron density among the atoms in the molecule, providing insight into the partial atomic charges and the polarity of specific bonds. nih.gov

These calculations are typically performed using a specific functional (like B3LYP) and a basis set (like 6-311G(d,p)) that defines the atomic orbitals used in the calculation. researchgate.netnih.gov

| MEP Surface | Visualization of charge distribution and reactive sites | DFT |

DFT can also be used to predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. After optimizing the molecular geometry to find a stable energy minimum, a frequency calculation is performed. The results provide a set of normal vibrational modes and their corresponding frequencies and intensities.

This theoretical spectrum is invaluable for interpreting experimental data. By comparing the calculated frequencies with the experimental ones, a precise assignment of the spectral bands to specific molecular motions (e.g., C=O stretching, C-H bending, ring vibrations) can be made. Potential Energy Distribution (PED) analysis is often used to determine the contribution of different internal coordinates to each normal mode, ensuring an unambiguous assignment. researchgate.netnih.gov For this compound, this would allow for the clear identification of vibrations associated with the ester, the piperidine ring, and the benzyl group.

Table 3: Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Ester (C=O) | Stretching | ~1735-1750 |

| Ester (C-O) | Stretching | ~1250-1300 |

| Benzyl (Aromatic) | C=C Stretching | ~1450-1600 |

| Benzyl (Aromatic) | C-H Stretching | ~3000-3100 |

| Piperidine (C-N) | Stretching | ~1100-1200 |

Note: These are approximate ranges; precise values would be obtained from a DFT calculation.

To understand a molecule's response to light, such as its UV-Visible absorption spectrum, Time-Dependent DFT (TD-DFT) calculations are performed. This method calculates the energies of electronic transitions from the ground state to various excited states. The results include the excitation energies (which correspond to absorption wavelengths) and the oscillator strengths (which correspond to absorption intensities). This analysis helps predict the color of a compound and its photophysical behavior, which is essential if it is being considered for applications involving light, such as photodynamic therapy or as a molecular probe.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a statistically significant relationship between the structural or physicochemical properties of a series of compounds and their biological activity. d-nb.info A reliable QSAR model can predict the activity of new, unsynthesized compounds, saving time and resources in the drug discovery process. frontiersin.org

To build a QSAR model for analogues of this compound, one would first synthesize a library of related compounds and measure their biological activity (e.g., IC₅₀ values). nih.gov Then, a wide range of molecular descriptors would be calculated for each compound. These descriptors can be electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume), or topological (e.g., connectivity indices). frontiersin.org

Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms like Gene Expression Programming (GEP), a mathematical equation is derived that correlates a select number of descriptors with the observed activity. frontiersin.org The predictive power of the model is then rigorously validated using internal (e.g., cross-validation) and external test sets of compounds. d-nb.info A successful QSAR model can then be used to prioritize the synthesis of new derivatives with potentially enhanced activity.

Table 4: Examples of Descriptors Used in QSAR Modeling

| Descriptor Type | Examples |

|---|---|

| Electronic | HOMO/LUMO energies, Dipole moment, Partial atomic charges |

| Steric/Topological | Molecular Weight, Molar Refractivity, Molecular Surface Area, LogP (hydrophobicity) |

| Quantum-Chemical | Fractional PPSA (Partial Polar Surface Area) |

Molecular Dynamics Simulations for Conformational Analysis and Binding Kinetics

While molecular docking provides a static snapshot of a ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the atomic motions of a system over time by solving Newton's equations of motion for each atom. um.es This allows for the study of the conformational flexibility of this compound and the stability of its complex with a target protein.

In a typical MD simulation, the ligand-protein complex from a docking study is placed in a simulated physiological environment (a box of water molecules and ions). Over a simulation time of nanoseconds to microseconds, the trajectory of all atoms is recorded. Analysis of this trajectory can reveal:

Binding Stability: The Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms is monitored. A stable RMSD over time suggests a stable binding pose. nih.gov

Flexibility: The Root Mean Square Fluctuation (RMSF) of individual residues can identify which parts of the protein are flexible or are stabilized upon ligand binding.